molecular formula C24H20FN7O B2737095 N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide CAS No. 1007061-76-8

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide

Cat. No. B2737095
CAS RN: 1007061-76-8
M. Wt: 441.47
InChI Key: UPIZRTFSSHZPDS-UHFFFAOYSA-N
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Description

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C24H20FN7O and its molecular weight is 441.47. The purity is usually 95%.
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Scientific Research Applications

Translocator Protein (TSPO) Ligands

A series of novel pyrazolo[1,5-a]pyrimidines, akin to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to known ligands, and showed potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).

Peripheral Benzodiazepine Receptor (PBR) Ligands

Another research focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds showed high affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs), with [(18)F] labeled derivatives prepared for potential evaluation in neurodegenerative disorders (Fookes et al., 2008).

Phosphodiesterase 1 (PDE1) Inhibitors

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and evaluated for their inhibitory potency against phosphodiesterase 1 (PDE1), with one compound showing picomolar inhibitory potency. This investigation highlights the therapeutic potential of these compounds in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis (M.tb). Novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines exhibited potent in vitro growth inhibition of M.tb, highlighting their potential as therapeutic agents (Sutherland et al., 2022).

Tumor Imaging Agents

Novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated as potential PET imaging agents for tumor detection. These compounds showed promising uptake characteristics in tumor cells and mice models, indicating their potential as new probes for PET tumor imaging (Xu et al., 2011).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O/c1-14-8-15(2)10-17(9-14)24(33)29-21-11-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-6-4-18(25)5-7-19/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIZRTFSSHZPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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